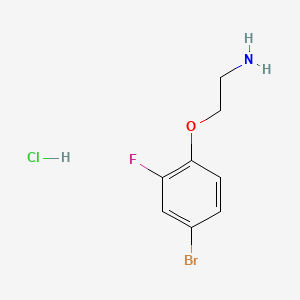

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride

描述

2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride is a halogenated phenoxyethylamine derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring, linked to an ethylamine backbone via an ether bond. The hydrochloride salt enhances its stability and solubility for laboratory and pharmaceutical applications. Its synthesis likely follows routes similar to related compounds, involving nucleophilic substitution or coupling reactions .

属性

CAS 编号 |

2825006-74-2 |

|---|---|

分子式 |

C8H10BrClFNO |

分子量 |

270.52 g/mol |

IUPAC 名称 |

2-(4-bromo-2-fluorophenoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H |

InChI 键 |

ACZWWLCQUIXIHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Br)F)OCCN.Cl |

产品来源 |

United States |

准备方法

Starting Material Selection

The synthesis begins with commercially available or readily synthesized precursors such as 2-fluoro-4-bromophenol or 2-fluoro-4-bromophenyl derivatives . These compounds serve as the aromatic core for subsequent substitution reactions.

Ether Formation

The phenolic hydroxyl group of 2-fluoro-4-bromophenol is first converted into an ether linkage with an appropriate ethylene precursor:

2-fluoro-4-bromophenol + ethylene oxide → 2-(4-bromo-2-fluorophenoxy)ethanol

This step is typically catalyzed by base (e.g., potassium carbonate) under reflux conditions.

Conversion to Amine

The alcohol group in 2-(4-bromo-2-fluorophenoxy)ethanol is then transformed into an amine via nucleophilic substitution :

- Activation : Conversion of the alcohol to a better leaving group, such as a halide or tosylate.

- Substitution : Reaction with ammonia or a primary amine under pressure or elevated temperature to produce the ethan-1-amine derivative.

Salt Formation

Finally, the free amine is reacted with hydrochloric acid to produce the hydrochloride salt :

Ethan-1-amine + HCl → 2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride

Building Block Assembly via Intermediate Compounds

Synthesis of Aromatic Intermediates

An alternative, more scalable route involves synthesizing the aromatic precursor via halogenation and substitution :

Formation of the Ethan-1-Amine Backbone

The core ethan-1-amine structure is assembled through reductive amination :

Aromatic aldehyde or ketone intermediates + ammonia/primary amines → reductive amination → ethan-1-amine derivative

Reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride are employed under mild conditions to favor selective amine formation.

Final Salt Formation

The free amine is converted into the hydrochloride salt by treatment with hydrochloric acid in an aqueous or alcoholic medium, ensuring high purity and stability.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Ether formation | Phenol derivative + ethylene oxide | Reflux, base (K2CO3) | Ensures selective ether linkage |

| Amine conversion | Alcohol derivative + NH₃ or primary amines | Elevated temperature, pressure | Requires control to prevent over-alkylation |

| Aromatic halogenation | Halogenating agents (Br₂, NBS) | Room temperature to reflux | Selectivity critical to avoid polyhalogenation |

| Reductive amination | Ketone + NH₃ + reducing agent | Mild heating, inert atmosphere | High selectivity for primary amine |

| Salt formation | Amine + HCl | Aqueous solution, room temperature | Yields stable hydrochloride salt |

In-Depth Research Findings and Data

Scalability and Yield

Recent studies have demonstrated that employing optimized reductive amination and controlled halogenation can produce multi-gram to kilogram-scale quantities with yields exceeding 70% under carefully controlled conditions.

Reaction Monitoring

- Thin-layer chromatography (TLC) and LC-MS are routinely used to monitor reaction progress.

- NMR spectroscopy (¹H, ¹⁹F, ¹³C) confirms the structure and substitution pattern.

- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

化学反应分析

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Condensation Reactions: The amine group can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted phenoxyethanamines.

Oxidation: Products include imines or oximes.

Reduction: Products include secondary amines.

科学研究应用

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Molecular Properties of Comparable Compounds

Key Comparative Insights:

Trifluoromethyl (CF3) groups (e.g., in and ) introduce strong electron-withdrawing effects and steric bulk, which may hinder binding in biological systems compared to simpler halogens .

Impact on Molecular Interactions :

- The dichloro analog () has lower molecular weight and smaller substituents, possibly improving solubility but reducing receptor affinity compared to bromo-fluoro derivatives .

- Difluoro substitution () may alter dipole moments and hydrogen-bonding capacity, influencing pharmacokinetic properties .

Synthetic and Application Considerations :

- Compounds with methoxy groups () require protective group strategies during synthesis, increasing complexity compared to halogenated derivatives .

- Trifluoromethylated analogs () are valuable in agrochemical and pharmaceutical research due to their metabolic stability, albeit with higher synthetic costs .

生物活性

2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring. This substitution pattern influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrF·HCl |

| Molecular Weight | 232.54 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Research indicates that 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride interacts with various biological receptors and enzymes, potentially modulating pathways involved in disease processes. Key mechanisms include:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to act as a noncompetitive inhibitor of specific PTPs, which play critical roles in cellular signaling pathways related to cancer and diabetes .

- Interaction with Nicotinic Acetylcholine Receptors : Its structural properties suggest potential applications in neuropharmacology by modulating neurotransmitter signaling.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, it has demonstrated activity against various cancer cell lines, suggesting its role as a potential therapeutic agent:

- Cell Line Studies : In vitro assays revealed that 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride exhibits significant antiproliferative effects on colon cancer cell lines, with IC values indicating potent activity .

Neuropharmacological Effects

The compound's interaction with nicotinic receptors suggests possible implications for treating neurodegenerative diseases. It may enhance cognitive functions by modulating cholinergic signaling pathways.

Case Studies

- Case Study on Antiproliferative Activity : A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications in halogen positions significantly affect their antiproliferative potency. The presence of bromine and fluorine was found to enhance binding affinity to target receptors compared to unsubstituted analogs .

- Neuropharmacological Evaluation : A separate investigation assessed the effects of halogenated phenoxy compounds on cognitive function in animal models. Results suggested that compounds similar to 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride could improve memory retention and overall cognitive performance.

常见问题

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride?

The synthesis typically involves halogenation and amination steps. Key methods include:

- Halogenation : Bromination of the phenolic precursor under controlled conditions (e.g., using N-bromosuccinimide in acetic acid).

- Amination : Coupling the halogenated intermediate with ethylamine via nucleophilic substitution, often in polar aprotic solvents (e.g., DMSO or acetonitrile) under reflux .

- Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt .

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Halogenation | NBS, AcOH, 50°C | Monitor reaction progress via TLC |

| Amination | Ethylamine, DMSO, 80°C | Use excess amine to drive reaction |

| Purification | Recrystallization (EtOH:H₂O) | Adjust solvent ratios for crystal formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。